molecular formula C37H66O8 B1210815 Sylvaticin

Sylvaticin

Cat. No. B1210815
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-PNBHAQCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sylvaticin is a natural product found in Annona purpurea, Annona mucosa, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Sylvaticin, a natural product, has been the focus of research for its synthesis using oxidative cyclization methodology. This process helps to establish the stereochemistry of tetrahydrofuran (THF) rings, which is crucial for its structural integrity and potential applications in medicinal chemistry (Donohoe et al., 2009).
  • The structure of sylvaticin, particularly its relationship to alpha-elicitins, has been elucidated. Sylvaticin has been found to have unique structural features that set it apart from other members of the elicitin class, which may affect its biological functions (Lascombe et al., 2007).

Biological Activities and Applications

  • Sylvaticin, belonging to the elicitin family, induces a hypersensitive response in plants. This includes necrosis and cell death, leading to systemic acquired resistance (SAR) against other pathogens. Understanding this mechanism can contribute to agricultural and botanical research (Lascombe et al., 2004).
  • Research on acetogenins from Rollinia occidentalis, including sylvaticin, has revealed their insecticidal effects. Sylvaticin and similar compounds showed significant mortality rates in early larval instars of certain pests, highlighting its potential as a natural insecticide (Tolosa et al., 2012).

Pharmacological Potential

  • A study on Annona coriacea leaves identified sylvaticin as part of a group of annonaceous acetogenins. These compounds demonstrated antibacterial potential against oral pathogens, suggesting their potential in dental and oral health applications (Terezan et al., 2020).

properties

Product Name

Sylvaticin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(2R)-9-[(5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32-,33-,34-,35+,36-/m0/s1

InChI Key

HKMBLJVHVBJAIH-PNBHAQCBSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@H](CC[C@@H]([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

sylvaticin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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